1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pomeranz–Fritsch cyclization, which is a classical method for constructing isoquinoline derivatives . This method can be modified to use silyl triflate and a sterically encumbered pyridine base, allowing for acetal activation under milder and more chemoselective conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in facilities equipped to handle complex organic syntheses and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 1-Isopropyl-6,7-dimethoxyisoquinoline hydrochloride
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific isopropyl and dimethoxy substitutions, which confer distinct chemical properties and reactivity compared to its analogs. These unique features make it valuable for specific research applications and potential therapeutic uses .
Properties
CAS No. |
214046-76-1 |
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Molecular Formula |
C14H22NO2+ |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
(1R)-6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinolin-2-ium |
InChI |
InChI=1S/C14H21NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9,14-15H,5-6H2,1-4H3/p+1/t14-/m1/s1 |
InChI Key |
IRWSLTSAQIJKQL-CQSZACIVSA-O |
Isomeric SMILES |
CC(C)[C@@H]1C2=CC(=C(C=C2CC[NH2+]1)OC)OC |
SMILES |
CC(C)C1C2=CC(=C(C=C2CCN1)OC)OC.Cl |
Canonical SMILES |
CC(C)C1C2=CC(=C(C=C2CC[NH2+]1)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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